8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
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Overview
Description
The compound you mentioned seems to be a complex organic molecule that contains a 1,4-benzodiazepin-5-one group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds can be synthesized through various reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of 1.396 .Scientific Research Applications
Synthesis Methods and Derivative Development
Research has developed novel and efficient methods for synthesizing benzodiazepine derivatives, such as tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. These methods involve multi-component reactions that are catalyst-free and yield high product purity. These synthetic pathways are significant for the pharmaceutical industry, given the broad spectrum of biological activities exhibited by benzodiazepines, including their use as anxiolytics, antiarrhythmics, vasopressin antagonists, and HIV reverse transcriptase inhibitors (Shaabani et al., 2009).
Molecular Structure Analysis
Studies on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone have advanced our understanding of boric acid ester intermediates. These studies, employing X-ray diffraction and density functional theory (DFT), have provided insights into the molecular structures and physicochemical properties of such compounds, contributing to the field of organic chemistry and material science (P.-Y. Huang et al., 2021).
Pharmacological Applications
The development of benzodiazepine derivatives extends to exploring their potential as pharmacological agents. Various synthesized derivatives have been evaluated for their therapeutic applications, including as anxiolytics, anticonvulsants, and potential treatments for other conditions. This research underscores the versatility of benzodiazepines in medicinal chemistry, contributing to the development of new therapeutic agents with optimized activity and selectivity profiles (Gitto et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-5-6-11-12(9-10)17-7-8-18-13(11)19/h5-6,9,17H,7-8H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFXJANLXNFPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
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